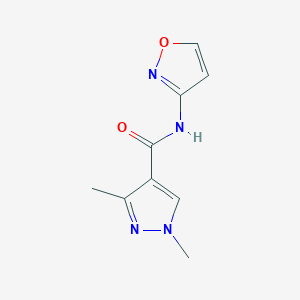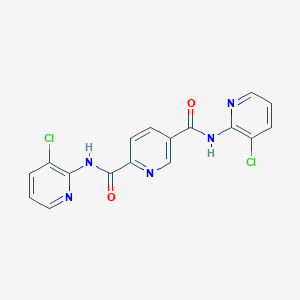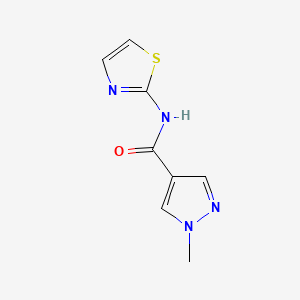![molecular formula C25H32BrN5O B10900181 N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide](/img/structure/B10900181.png)
N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide is a complex organic compound with a unique structure that includes a bromine-substituted adamantyl group, a cyclopropyl group, and a pyrazolo[3,4-B]pyridine core
準備方法
The synthesis of N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the pyrazolo[3,4-B]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the adamantyl group: The adamantyl group can be introduced via a bromination reaction using N-bromosuccinimide (NBS) as the brominating agent.
Formation of the hydrazide: The hydrazide functionality can be introduced through a reaction with hydrazine derivatives under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
化学反応の分析
N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed on the hydrazide group using reducing agents like sodium borohydride.
Substitution: The bromine atom in the adamantyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, potassium permanganate for oxidation, and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the pyrazolo[3,4-B]pyridine core.
作用機序
The mechanism of action of N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide can be compared with other similar compounds, such as:
Pyrazolo[3,4-B]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Adamantyl-substituted compounds: These compounds contain the adamantyl group, which imparts unique properties such as high thermal stability and resistance to degradation.
The uniqueness of N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide lies in its combination of the pyrazolo[3,4-B]pyridine core with the bromine-substituted adamantyl group and the hydrazide functionality, which together confer specific chemical and biological properties.
特性
分子式 |
C25H32BrN5O |
|---|---|
分子量 |
498.5 g/mol |
IUPAC名 |
N-[(Z)-1-(3-bromo-1-adamantyl)propan-2-ylideneamino]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H32BrN5O/c1-14(8-24-9-16-6-17(10-24)12-25(26,11-16)13-24)28-29-23(32)19-7-20(18-4-5-18)27-22-21(19)15(2)30-31(22)3/h7,16-18H,4-6,8-13H2,1-3H3,(H,29,32)/b28-14- |
InChIキー |
JGHXQDMREUSAKV-MUXKCCDJSA-N |
異性体SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N/N=C(/C)\CC45CC6CC(C4)CC(C6)(C5)Br)C |
正規SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NN=C(C)CC45CC6CC(C4)CC(C6)(C5)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-{[(4-ethoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B10900098.png)
![6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10900109.png)
![N-cyclopropyl-2-[(1-methyl-4-nitro-1H-pyrazol-5-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10900119.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide](/img/structure/B10900128.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900130.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)propylidene]heptanehydrazide](/img/structure/B10900142.png)
![2-{[5-{[(4-iodophenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10900146.png)

![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,3-dimethylbutan-2-yl)propanamide](/img/structure/B10900152.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-3-methylbutanehydrazide](/img/structure/B10900153.png)

![N-(3-chloro-4-methylphenyl)-1-{1-[(3-chloro-4-methylphenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10900171.png)

